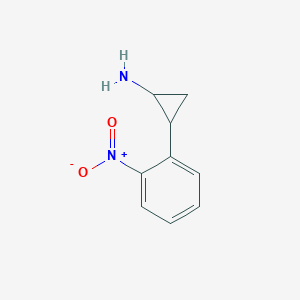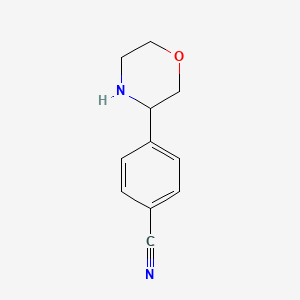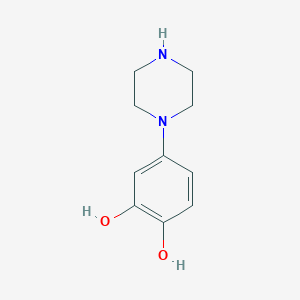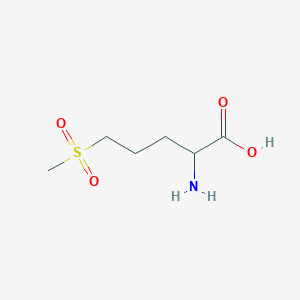
2-(3-methyl-3H-diazirin-3-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methyl-3H-diazirin-3-yl)morpholine is a chemical compound known for its unique structure and reactivity. It contains a diazirine ring, which is a three-membered ring with two nitrogen atoms and one carbon atom, and a morpholine ring, which is a six-membered ring containing oxygen and nitrogen. This compound is often used in scientific research due to its photoreactive properties, making it valuable in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-3H-diazirin-3-yl)morpholine typically involves the formation of the diazirine ring followed by its attachment to the morpholine ring. One common method includes the reaction of 3-(bromomethyl)-3H-diazirine with morpholine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is typically purified through crystallization or chromatography techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-methyl-3H-diazirin-3-yl)morpholine undergoes various chemical reactions, including:
Photoreactions: The diazirine ring can be activated by UV light, leading to the formation of reactive carbene intermediates.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the diazirine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Photoreactions: UV light is used to activate the diazirine ring.
Substitution Reactions: Bases such as sodium hydride or potassium tert-butoxide are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) may be employed.
Major Products Formed
Photoreactions: Reactive carbene intermediates that can form covalent bonds with nearby molecules.
Substitution Reactions: Substituted morpholine derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(3-methyl-3H-diazirin-3-yl)morpholine is widely used in scientific research due to its photoreactive properties. Some key applications include:
Chemistry: Used as a photoreactive probe to study reaction mechanisms and intermediates.
Biology: Employed in photoaffinity labeling to identify and study protein interactions.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the development of new materials and coatings with specific properties.
Wirkmechanismus
The primary mechanism of action of 2-(3-methyl-3H-diazirin-3-yl)morpholine involves the activation of the diazirine ring by UV light, leading to the formation of a reactive carbene intermediate. This carbene can then form covalent bonds with nearby molecules, allowing for the study of molecular interactions and the identification of binding sites. The compound’s reactivity is highly dependent on the specific conditions and the presence of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-methyl-3H-diazirin-3-yl)propanoic acid
- 3-(3-methyl-3H-diazirin-3-yl)ethanol
- 3-(3-methyl-3H-diazirin-3-yl)benzene
Uniqueness
2-(3-methyl-3H-diazirin-3-yl)morpholine is unique due to its combination of a diazirine ring and a morpholine ring. This structure provides both photoreactivity and the ability to interact with various biological and chemical systems. Its versatility makes it a valuable tool in research and industrial applications.
Eigenschaften
Molekularformel |
C6H11N3O |
|---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
2-(3-methyldiazirin-3-yl)morpholine |
InChI |
InChI=1S/C6H11N3O/c1-6(8-9-6)5-4-7-2-3-10-5/h5,7H,2-4H2,1H3 |
InChI-Schlüssel |
QYLRWTDPRQLHNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N=N1)C2CNCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-butylN-{2,2-dimethyl-5-[(methylamino)methyl]-1,3-dioxan-5-yl}carbamate](/img/structure/B13526008.png)








